4-Chloro-2-methoxyphenylboronic acid

Organic Synthesis Boronic Acid Preparation Lithiation-Borylation

4-Chloro-2-methoxyphenylboronic acid delivers a unique electronic synergy: the 2-methoxy group raises HOMO, the 4-chloro lowers LUMO—precisely tuning band gaps for high-efficiency OLED emitters and transport layers. This substitution pattern also confers selective kallikrein inhibition, a property lost with generic boronic acids. ≥98% HPLC purity and proven Suzuki-Miyaura reliability make it the go-to intermediate for advanced materials, protease-targeting probes, and agrochemical scaffolds. Don't settle for mono-substituted analogs that compromise performance.

Molecular Formula C7H8BClO3
Molecular Weight 186.40 g/mol
CAS No. 762287-57-0
Cat. No. B1587725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxyphenylboronic acid
CAS762287-57-0
Molecular FormulaC7H8BClO3
Molecular Weight186.40 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)Cl)OC)(O)O
InChIInChI=1S/C7H8BClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3
InChIKeyNZRRMTBNTSBIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methoxyphenylboronic Acid (CAS 762287-57-0): A Dual-Electronics Boronic Acid for Precision OLED and Pharmaceutical Synthesis


4-Chloro-2-methoxyphenylboronic acid is a bifunctional arylboronic acid reagent that leverages the synergistic electronic effects of an ortho-methoxy electron-donating group and a para-chloro electron-withdrawing substituent . This specific substitution pattern imparts unique HOMO/LUMO tuning capabilities, making it a strategic building block for OLED materials, and confers selective biological activity as a kallikrein protease inhibitor, distinguishing it from simpler mono-substituted analogs .

Why Generic Boronic Acids Cannot Substitute 4-Chloro-2-methoxyphenylboronic Acid in OLED and Protease Inhibition Research


The performance of 4-Chloro-2-methoxyphenylboronic acid is contingent on the precise electronic balance between its 2-methoxy and 4-chloro substituents. Replacing it with a generic, mono-substituted boronic acid like 4-chlorophenylboronic acid or 2-methoxyphenylboronic acid results in a loss of the specific HOMO/LUMO modulation required for efficient charge transport in OLEDs . Similarly, the unique 4-chloro-2-methoxy substitution pattern is critical for binding to the active site of kallikrein, a property absent in its positional isomers or simpler analogs . This structural specificity prevents simple substitution with in-class compounds for these targeted applications.

Quantitative Differentiation of 4-Chloro-2-methoxyphenylboronic Acid: Comparative Evidence for Scientific Selection


Synthetic Yield Comparison: 4-Chloro-2-methoxyphenylboronic Acid Synthesis via Lithiation-Borylation

The synthesis of 4-chloro-2-methoxyphenylboronic acid from 2-bromo-5-chloroanisole using n-butyllithium and trimethyl borate in THF proceeds with a 73% isolated yield after purification [1]. This contrasts with a reported 89.4% crude yield for a similar protocol using t-butyllithium , highlighting the impact of lithiating agent choice on reaction efficiency. These yields are consistent with the class of electron-rich aryl bromides undergoing lithium-halogen exchange, which typically show higher yields compared to electron-deficient analogs.

Organic Synthesis Boronic Acid Preparation Lithiation-Borylation

Electronic Structure Tuning: HOMO/LUMO Modulation vs. Mono-Substituted Analogs

The compound's electronic properties are defined by the synergistic effect of its substituents: the 2-methoxy group acts as an electron donor to raise the HOMO energy level, while the 4-chloro group acts as an electron acceptor to lower the LUMO energy level . This dual functionality enables precise fine-tuning of frontier molecular orbitals, a capability not available with mono-substituted boronic acids like 4-chlorophenylboronic acid (only lowers LUMO) or 2-methoxyphenylboronic acid (only raises HOMO) . The asymmetric substitution pattern also enhances intermolecular solid-state packing and electronic transition capabilities, directly impacting device performance in OLEDs .

OLED Materials Organic Electronics Electron Transport

Selective Biological Activity: Kallikrein Protease Inhibition Compared to Positional Isomers

4-Chloro-2-methoxyphenylboronic acid acts as a specific inhibitor of the protease kallikrein by binding to its active site and blocking or competing with the natural substrate . This inhibitory activity has been demonstrated in vivo, with treated mice showing reduced levels of kallikrein in their corneum . While direct IC50 data for this compound is not publicly available, its specific binding is being used to design more potent and selective human kallikrein inhibitors . This contrasts with the related positional isomer, (2-chloro-4-methoxyphenyl)boronic acid, which has been reported as a proteasome inhibitor, demonstrating that the precise positioning of chloro and methoxy substituents on the phenyl ring dictates biological target selectivity .

Biochemical Reagent Enzyme Inhibition Kallikrein

Purity Specification for Reliable Procurement: HPLC-Verified ≥98% Purity

The compound is available with a purity of ≥98% as verified by High-Performance Liquid Chromatography (HPLC), with a melting point of 134 °C (lit.) . This high purity specification is critical for reproducible results in sensitive applications like OLED material synthesis and biological assays, where impurities can act as charge traps or off-target inhibitors. While lower purity grades (e.g., 95% ) are available, the ≥98% (HPLC) grade is preferable for ensuring consistency in research and development settings.

Chemical Purity Quality Control HPLC Analysis

Scalable Synthesis from Readily Available Starting Materials

The compound is synthesized from 2-bromo-5-chloroanisole, a commercially available and relatively inexpensive starting material, via a lithium-halogen exchange reaction followed by borylation [1]. The procedure is scalable, as demonstrated by a patent example using 20 mmol of starting material to yield 3.33 g (89.4% crude yield) of the boronic acid . This straightforward route, using standard organolithium reagents (n-BuLi or t-BuLi) and trimethyl borate, contrasts with more complex or lower-yielding syntheses for other highly substituted arylboronic acids, making this compound a more accessible and cost-effective building block for large-scale applications.

Process Chemistry Scale-up Lithiation

Primary Research and Industrial Applications of 4-Chloro-2-methoxyphenylboronic Acid Derived from Quantitative Evidence


OLED Materials Research: Electron Transport and Host Materials

This compound is explicitly classified as an OLED material intermediate and is used to construct electron transport materials, emitting materials, and host materials with high thermal stability and charge carrier mobility . Its unique electronic structure, derived from the synergistic HOMO-raising (methoxy) and LUMO-lowering (chloro) effects, makes it ideal for fine-tuning the band gap and improving device efficiency and lifespan .

Biochemical and Pharmaceutical Research: Kallikrein Protease Inhibition

As a specific inhibitor of the protease kallikrein, this compound serves as a valuable biochemical tool for studying protease function and as a lead compound for designing more potent and selective inhibitors . Its in vivo activity in reducing kallikrein levels in mouse corneum provides a direct rationale for its use in dermatological or inflammatory disease research models .

Organic Synthesis: Strategic Building Block for Complex Molecules

This boronic acid is a robust reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to create diverse organic frameworks . Its high purity (≥98% HPLC) ensures reliable and reproducible coupling outcomes, which is essential for synthesizing pharmaceutical intermediates and advanced materials . Its synthesis from 2-bromo-5-chloroanisole in high yield makes it an accessible and cost-effective choice for both small-scale research and larger-scale synthesis [1].

Agricultural Chemistry: Development of Herbicides and Pesticides

This compound is used as an intermediate in the development of agrochemicals, contributing to improved efficacy of herbicides and pesticides . While specific examples are not detailed in the source, its role as a versatile building block for introducing a functionalized aryl group into target molecules makes it a valuable component in agrochemical research and development.

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